![molecular formula C29H50N2O7 B2788343 Palm-D-Glu(OSu)-OtBu CAS No. 240133-35-1](/img/structure/B2788343.png)
Palm-D-Glu(OSu)-OtBu
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Description
Palm-D-Glu(OSu)-OtBu is a peptide modifier building block used for the convenient synthesis of Liraglutide and related GLP-1 analogues . It is available for research and several patents have been filed for commercial applications .
Synthesis Analysis
Palm-D-Glu(OSu)-OtBu is a key building block in the synthesis of Liraglutide and Semaglutide . These are long-acting analogs of the linear glucagon-like peptide-1 (GLP-1) modified with a fatty acid side chain to be more stable against metabolic degradation by peptidases .Molecular Structure Analysis
The molecular formula of Palm-D-Glu(OSu)-OtBu is C29H50N2O7 . It is also known as 1-O-tert-butyl 5-O-(2,5-dioxopyrrolidin-1-yl) (2R)-2-(hexadecanoylamino)pentanedioate .Chemical Reactions Analysis
The introduction of fatty acid-derivatized amino acids like Palm-D-Glu(OSu)-OtBu may increase the stability and plasma half-life of a peptide drug, thus improving its overall performance and activity .Physical And Chemical Properties Analysis
The molecular weight of Palm-D-Glu(OSu)-OtBu is 538.72 .Mechanism of Action
The fatty acid in Palm-D-Glu(OSu)-OtBu enables the peptide to bind to albumin and thus being released from the serum protein at a slow, consistent rate enabling longer presence of the drug in blood circulation . This binding also results in slower degradation and reduced renal elimination compared to native GLP-1 (7-37) .
Future Directions
Palm-D-Glu(OSu)-OtBu is a key building block in the synthesis of Liraglutide and Semaglutide, which are both anti-diabetic medications used to treat type 2 diabetes, obesity, and weight management . The future directions of Palm-D-Glu(OSu)-OtBu will likely be influenced by the ongoing research and development in these areas.
properties
IUPAC Name |
1-O-tert-butyl 5-O-(2,5-dioxopyrrolidin-1-yl) (2R)-2-(hexadecanoylamino)pentanedioate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H50N2O7/c1-5-6-7-8-9-10-11-12-13-14-15-16-17-18-24(32)30-23(28(36)37-29(2,3)4)19-22-27(35)38-31-25(33)20-21-26(31)34/h23H,5-22H2,1-4H3,(H,30,32)/t23-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MKJFKKLCCRQPHN-HSZRJFAPSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCC(=O)NC(CCC(=O)ON1C(=O)CCC1=O)C(=O)OC(C)(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCCCCCCCC(=O)N[C@H](CCC(=O)ON1C(=O)CCC1=O)C(=O)OC(C)(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H50N2O7 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
538.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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